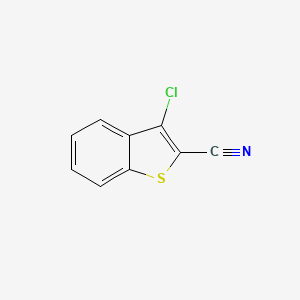![molecular formula C13H14ClFN2O3 B2782939 N'-(3-chloro-4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide CAS No. 1324565-50-5](/img/structure/B2782939.png)
N'-(3-chloro-4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-chloro-4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a chloro-fluorophenyl group and a hydroxymethyl-cyclopropyl group attached to an oxalamide backbone. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chloro-4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chloro-Fluorophenyl Intermediate: The initial step involves the preparation of the 3-chloro-4-fluoroaniline intermediate through halogenation reactions.
Cyclopropyl Intermediate Synthesis: The next step involves the synthesis of the cyclopropyl intermediate, which is achieved through cyclopropanation reactions using suitable reagents.
Oxalamide Formation: The final step involves the coupling of the chloro-fluorophenyl intermediate with the cyclopropyl intermediate in the presence of oxalyl chloride and a suitable base to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N'-(3-chloro-4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The oxalamide group can be reduced to form amine derivatives.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups replacing the chloro or fluoro groups.
Aplicaciones Científicas De Investigación
N'-(3-chloro-4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The chloro-fluorophenyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The oxalamide backbone may facilitate binding to proteins, altering their function. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares the chloro-fluorophenyl group but differs in the thiazole ring structure.
Gefitinib: Contains a chloro-fluorophenyl group and is used as an anti-cancer drug targeting EGFR.
Uniqueness
N'-(3-chloro-4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide is unique due to its combination of a cyclopropyl group and an oxalamide backbone, which imparts distinct chemical and biological properties not found in similar compounds.
Propiedades
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O3/c14-9-5-8(1-2-10(9)15)17-12(20)11(19)16-6-13(7-18)3-4-13/h1-2,5,18H,3-4,6-7H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNKZQHJKDCHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
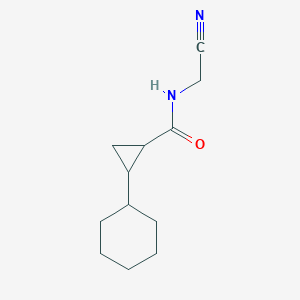
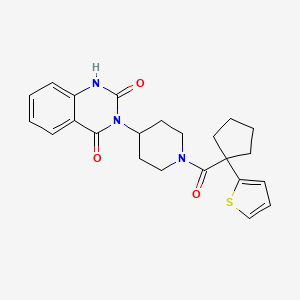
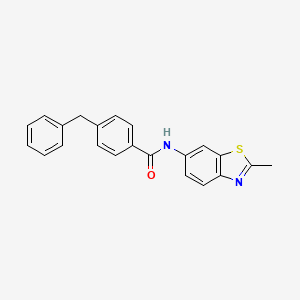

![N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2782864.png)



![ethyl 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-2-methylpropanoate](/img/structure/B2782872.png)
![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2782873.png)
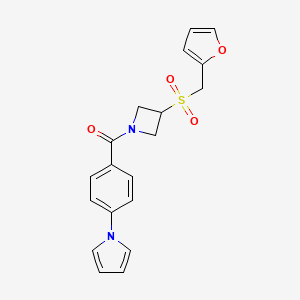
![{4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2782876.png)
![N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2782877.png)
